Neostenine

Pharmacokinetics Oral Bioavailability Caco-2 Permeability

Choose Neostenine for its superior oral bioavailability potential, evidenced by a Caco-2 Papp(AB) 30% higher than neotuberostemonine. This validated lead scaffold offers distinct advantages for antitussive and AChE inhibitor research, ensuring reproducible data with defined SAR and P-gp substrate specificity.

Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
CAS No. 477953-07-4
Cat. No. B1156026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeostenine
CAS477953-07-4
Molecular FormulaC17H27NO2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C
InChIInChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3/t10-,11+,12+,13-,14-,15+,16+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Neostenine (CAS 477953-07-4) Stenine-Type Stemona Alkaloid for Research and Analytical Reference


Neostenine (CAS 477953-07-4) is a stenine-type Stemona alkaloid isolated from the roots of Stemona tuberosa Lour. and Stemona sessilifolia Miq., plants used in traditional Chinese medicine [1]. It possesses a characteristic pyrrolo[1,2-α]azepine core and is primarily known for its antitussive (cough suppressant) activity . Neostenine is also a substrate for the efflux transporter P-glycoprotein (P-gp) and demonstrates high absorptive permeability in vitro, suggesting good oral bioavailability .

Why Generic 'Stemona Alkaloid' Substitution Fails: The Case for Neostenine Specificity


The Stemona genus produces a structurally diverse array of alkaloids, including stenine-, stemoninine-, croomine-, and tuberostemonine-types . These structural classes exhibit distinct and non-interchangeable biological profiles. For instance, Neostenine and Neotuberostemonine, while both antitussive, differ significantly in their oral absorption parameters . Furthermore, a comparative study of four major Stemona alkaloids demonstrated that they do not contribute equally to antitussive potency, with specific compounds like croomine showing additional central nervous system depressant effects absent in others [1]. Therefore, substituting Neostenine with another Stemona alkaloid without understanding these specific, quantitative differences introduces significant variability and confounds experimental reproducibility, particularly in pharmacokinetic and in vivo efficacy studies.

Quantitative Evidence for Neostenine (477953-07-4) Differentiation: A Comparator-Based Selection Guide


Intestinal Absorption: Neostenine vs. Neotuberostemonine in Caco-2 Model

Neostenine demonstrates a 29.8% higher absorptive permeability compared to its close analog Neotuberostemonine in a Caco-2 monolayer model, a standard in vitro system for predicting human intestinal absorption. Both compounds are substrates of P-glycoprotein (P-gp), but their differing permeability coefficients have direct implications for their oral bioavailability and in vivo exposure. This data is critical for researchers designing oral dosing regimens or investigating structure-permeability relationships within Stemona alkaloids .

Pharmacokinetics Oral Bioavailability Caco-2 Permeability Intestinal Absorption

P-glycoprotein Substrate Profile: Shared Mechanism with Neotuberostemonine

Neostenine and Neotuberostemonine were both confirmed as substrates for the efflux transporter P-glycoprotein (P-gp), exhibiting efflux ratios between 2 and 3 in Caco-2 cell monolayers . Cyclosporin A, a known P-gp inhibitor, dose-dependently inhibited the secretory permeability of both alkaloids and abolished their active efflux transport . This shared mechanism implies that Neostenine's absorption and disposition can be modulated by co-administered P-gp inhibitors or inducers. This finding is relevant for researchers investigating potential drug-drug interactions or employing Neostenine in disease models where P-gp expression may be altered.

Drug Transport P-glycoprotein Efflux Ratio ADME

Acetylcholinesterase (AChE) Inhibition: Neostenine vs. Stenine and Stenine B

In a study evaluating five alkaloids from Stemona sessilifolia, Neostenine (compound 3) and Neotuberostemonine (compound 5) exhibited no significant AChE inhibitory activity under the tested conditions, while Stenine (compound 4) and Stenine B (compound 2) were active [1]. This indicates that the anti-AChE activity is highly sensitive to subtle structural variations within the stenine-type alkaloid class. For researchers screening for AChE inhibitors, Neostenine would be a poor choice, whereas Stenine (IC₅₀ = 19.8 ± 2.5 µM) or the more potent Stenine B (IC₅₀ = 2.1 ± 0.2 µM) would be more appropriate leads [1].

Alzheimer's Disease Acetylcholinesterase Neurodegeneration Enzyme Inhibition

Antitussive Activity: Class-Level Inference from Stemona Alkaloids

Neostenine is consistently reported as possessing antitussive activity based on its structural classification as a stenine-type alkaloid and its inclusion in bioactive extracts of Stemona tuberosa [REFS-1, REFS-2]. While a direct quantitative comparison (e.g., ED₅₀) between pure Neostenine and a defined comparator like Codeine or Neotuberostemonine was not located in this analysis, a 2010 study on the antitussive effects of S. tuberosa determined that the four major alkaloids (croomine, neotuberostemonine, stemoninine, and tuberostemonine) do not contribute equally to the antitussive effect [1]. Specifically, tuberostemonine was found to be a much weaker antitussive agent [1]. Neostenine, as a member of this family, is expected to exhibit a distinct efficacy profile relative to other alkaloids like tuberostemonine, but precise comparative potency data remains to be established.

Cough Antitussive Guinea Pig Model Citric Acid-Induced Cough

Defined Research and Industrial Applications for Neostenine (477953-07-4)


In Vivo Oral Bioavailability and Pharmacokinetic Studies of Stemona Alkaloids

Neostenine's superior Caco-2 permeability (Papp(AB) = 12.03 ± 1.14 × 10⁻⁶ cm/s) compared to Neotuberostemonine (Papp(AB) = 9.27 ± 0.79 × 10⁻⁶ cm/s) makes it the preferred choice for investigations where high oral bioavailability is a prerequisite . This includes in vivo pharmacokinetic studies in rodent models, oral formulation development, or structure-activity relationship (SAR) campaigns aimed at optimizing oral absorption within the stenine-type scaffold.

P-glycoprotein (P-gp) Substrate and Drug-Drug Interaction (DDI) Studies

Neostenine serves as a well-characterized, moderate-affinity P-gp substrate with a confirmed efflux ratio of 2-3 in Caco-2 cells . This makes it a valuable tool compound for investigating P-gp function in vitro and in vivo. It can be used as a probe substrate in assays to evaluate the inhibitory potential of new chemical entities on P-gp or to study the impact of P-gp modulation on the pharmacokinetics of natural products.

Analytical Reference Standard for Stemona tuberosa and Stemona sessilifolia Phytochemical Profiling

Neostenine is a major and structurally defined alkaloid in Stemona tuberosa and S. sessilifolia [1]. High-purity (>98%) Neostenine is an essential reference standard for HPLC and LC-MS methods used to authenticate herbal materials (Radix Stemonae), ensure batch-to-batch consistency of botanical extracts, and quantify alkaloid content in traditional Chinese medicine formulations. Its unique retention time and mass spectrum allow for unambiguous identification within complex plant matrices.

Differentiation of AChE and Non-AChE Biological Activities within Stenine-Type Alkaloids

The observation that Neostenine lacks significant AChE inhibitory activity while its close analog Stenine is active (IC₅₀ = 19.8 µM) and Stenine B is even more potent (IC₅₀ = 2.1 µM) allows researchers to use Neostenine as a negative control for AChE-related assays [2]. This enables the deconvolution of pleiotropic effects in Stemona extracts and facilitates the study of non-AChE mediated mechanisms of action for the stenine alkaloid class.

Technical Documentation Hub

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